![molecular formula C21H17BrN4OS B2972947 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine CAS No. 1115285-28-3](/img/structure/B2972947.png)
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine is a useful research compound. Its molecular formula is C21H17BrN4OS and its molecular weight is 453.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H18BrN3OS with a molecular weight of approximately 396.32 g/mol. The presence of the 1,2,4-oxadiazole moiety combined with pyridazine and thioether functionalities contributes to its diverse biological activities.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in Table 1.
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
3a | 0.22 | Staphylococcus aureus |
3b | 0.25 | Escherichia coli |
3c | 0.30 | Pseudomonas aeruginosa |
These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
2. Anticancer Activity
Studies have also highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, in vitro assays showed that certain derivatives significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Table 2 presents the IC50 values for these compounds.
Compound | IC50 (μM) | Cell Line |
---|---|---|
3d | 10.38 | MCF-7 |
3e | 8.25 | A549 |
3f | 12.00 | HeLa |
The mechanism of action appears to involve the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and p53 expression in treated cells .
3. Anticonvulsant Activity
The anticonvulsant properties of similar oxadiazole derivatives have been explored using animal models. In a study evaluating seizure protection, compounds demonstrated effective dose responses in both maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models.
Compound | ED50 (mg/kg) | Model |
---|---|---|
3g | 24.38 | MES |
3h | 88.23 | PTZ |
These findings suggest that modifications in the chemical structure can enhance anticonvulsant efficacy .
Case Study: Antimicrobial Efficacy
In a comprehensive study published in ACS Omega, a series of oxadiazole derivatives were tested against common pathogens. The lead compound exhibited a remarkable MIC value comparable to standard antibiotics, highlighting its potential for further development into therapeutic agents .
Case Study: Cancer Cell Line Studies
Research published in MDPI indicated that certain oxadiazole-based compounds led to significant growth inhibition in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS/c1-2-14-3-5-15(6-4-14)18-11-12-20(25-24-18)28-13-19-23-21(26-27-19)16-7-9-17(22)10-8-16/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOVLYDGNQCVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.